LHRH cysteamide, des-Arg-
Description
Luteinizing Hormone-Releasing Hormone (LHRH) cysteamide, des-Arg-, is a synthetic analog of native LHRH (a decapeptide: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The term "des-Arg-" indicates the removal of the arginine residue at position 8, a structural modification aimed at altering receptor binding affinity and metabolic stability. The addition of a cysteamide group (a sulfur-containing moiety) further enhances resistance to enzymatic degradation, a common limitation of native LHRH, which has a plasma half-life of 3–4 minutes . For example, glycosylated LHRH analogs with D-amino acid substitutions (e.g., D-Trp⁶) and sugar conjugates exhibit prolonged stability and enhanced antitumor activity .
Properties
CAS No. |
144700-79-8 |
|---|---|
Molecular Formula |
C6H4ClO3 |
Synonyms |
LHRH cysteamide, des-Arg- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Stability
LHRH cysteamide, des-Arg- belongs to a class of LHRH analogs modified to resist proteolytic cleavage. Key comparisons include:
- Metabolic Stability: Glycosylation and D-amino acid substitutions (e.g., D-Trp⁶) in analogs like Compound 1 and 6 increase plasma half-lives >20-fold compared to native LHRH . The cysteamide modification in LHRH cysteamide, des-Arg- likely confers similar stability by blocking protease access.
Antiproliferative Efficacy in Cancer Cells
LHRH analogs exhibit receptor-dependent antitumor effects in hormone-sensitive cancers (e.g., prostate, breast). Comparative data from in vitro studies:
- Mechanistic Insight : Glycosylated analogs and LHRH cysteamide, des-Arg- likely inhibit cancer proliferation via LHRH receptor-mediated pathways, with potency dependent on receptor density. PC3 cells (LHRH receptor-negative) show minimal response, underscoring receptor specificity .
Clinical and Pharmacodynamic Profiles
- Flare-Up Phenomenon: LHRH agonists induce an initial testosterone surge, requiring co-administration with antiandrogens (e.g., enzalutamide) . Antagonists like Degarelix and modified analogs (e.g., LHRH cysteamide, des-Arg-) avoid this risk, making them preferable in metastatic settings .
Enzymatic and Receptor Binding Studies
- Receptor Affinity : Glycosylated LHRH analogs retain high affinity for LHRH receptors despite structural modifications . The des-Arg- modification in LHRH cysteamide may reduce binding to pituitary receptors but enhance selectivity for peripheral LHRH receptors overexpressed in tumors .
- Enzymatic Resistance : The cysteamide group likely protects against peptidases targeting Arg⁸, a major cleavage site in native LHRH .
Q & A
Basic Research Questions
Q. What are the key structural modifications in LHRH cysteamide, des-Arg- compared to native LHRH, and how do these influence receptor binding affinity?
- Methodological Answer : To assess structural modifications, researchers should perform comparative sequence analysis and molecular docking studies. Key steps include:
- Sequence alignment : Identify amino acid substitutions (e.g., removal of arginine at position 8, addition of cysteamide) using tools like PyMOL or Clustal Omega .
- Receptor binding assays : Use radiolabeled ligand competition assays (e.g., with pituitary membrane preparations) to quantify binding affinity changes .
- Functional validation : Measure downstream signaling (e.g., LH/FSH release in vitro) to correlate structural changes with biological activity .
Q. How can in vitro models be optimized to assess the pharmacokinetic profile of LHRH cysteamide, des-Arg-?
- Methodological Answer :
- Cell line selection : Use hormone-responsive cell lines (e.g., GT1-7 neurons or prostate cancer cells) to model target tissues .
- Stability assays : Perform mass spectrometry (LC-MS/MS) to evaluate degradation half-life in simulated physiological fluids (e.g., plasma, lysosomal extracts) .
- Permeability testing : Apply Caco-2 cell monolayers or artificial membranes (PAMPA) to predict intestinal absorption .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in efficacy data between preclinical and clinical studies of LHRH cysteamide, des-Arg-?
- Methodological Answer :
- Meta-analysis : Aggregate preclinical and Phase I/II data using random-effects models to quantify heterogeneity (e.g., Cochrane Review guidelines) .
- Sensitivity analysis : Adjust for confounding variables (e.g., dosing schedules, patient demographics) using multivariate regression .
- Estimand framework : Define intercurrent events (e.g., treatment discontinuation, concurrent therapies) to align analysis with clinical intent per ICH E9(R1) .
Q. How do differential signaling outcomes of LHRH cysteamide, des-Arg- across cancer subtypes inform personalized therapeutic strategies?
- Methodological Answer :
- Transcriptomic profiling : Use RNA-seq or single-cell sequencing to identify subtype-specific receptor isoforms or downstream effectors (e.g., MAPK vs. PKC pathways) .
- Patient-derived xenografts (PDX) : Compare tumor regression rates in PDX models of prostate vs. breast cancer to validate subtype-specific efficacy .
- Biomarker discovery : Correlate clinical response with circulating microRNAs or proteomic signatures using machine learning (e.g., LASSO regression) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
